REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[ClH:15]>>[ClH:15].[NH2:12][C:11]1[C:2]([CH3:1])=[C:3]([CH:8]=[CH:9][CH:10]=1)[C:4]([O:6][CH3:7])=[O:5] |f:2.3|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
185.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 40° to room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The temperature of the reaction mixture rose steadily to 63° before a cooling bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |